4-(Benzyloxy)-2-bromo-1-fluorobenzene

Catalog No.
S695864
CAS No.
1364572-05-3
M.F
C13H10BrFO
M. Wt
281.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-bromo-1-fluorobenzene

CAS Number

1364572-05-3

Product Name

4-(Benzyloxy)-2-bromo-1-fluorobenzene

IUPAC Name

2-bromo-1-fluoro-4-phenylmethoxybenzene

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

InChI

InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

LHZJBWNQSNHEIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br

Organic Synthesis:

4-(Benzyloxy)-2-bromo-1-fluorobenzene serves as a valuable intermediate in organic synthesis due to the presence of three reactive functional groups: a benzyloxy protecting group, a bromine leaving group, and a fluorine atom. The benzyloxy group can be selectively removed under various conditions, allowing further functionalization at the para position of the benzene ring. The bromine atom readily participates in substitution and coupling reactions, enabling the introduction of diverse functionalities. The fluorine atom, with its unique electronic properties, can influence the reactivity of the molecule and introduce specific properties to the final product [, ].

Medicinal Chemistry:

This compound has been explored in the development of novel therapeutic agents. Studies suggest its potential as a precursor for the synthesis of compounds with various biological activities, including anti-cancer and anti-inflammatory properties [, ]. However, further research is needed to fully understand its therapeutic potential and optimize its activity and selectivity.

4-(Benzyloxy)-2-bromo-1-fluorobenzene is an organic compound categorized under aromatic halides. Its molecular formula is C13H10BrFOC_{13}H_{10}BrFO, with a molecular weight of 281.12 g/mol. The compound features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom at specific positions, which significantly influences its chemical properties and reactivity . The presence of both bromine and fluorine atoms provides unique electronic characteristics, making it a versatile building block in organic synthesis .

As mentioned earlier, there's no documented information on the specific mechanism of action of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in any biological system. Its role likely lies in its use as a synthetic intermediate for the preparation of more complex molecules with desired properties.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.
Include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups at the 2-position of the benzene ring.
  • Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, leading to biaryl compounds.
  • Deprotection Reactions: Under acidic or basic conditions, the benzyloxy group can be cleaved to yield phenol and a bromofluorobenzene derivative .

The synthesis of 4-(benzyloxy)-2-bromo-1-fluorobenzene typically involves multi-step processes:

  • Starting Material: Begin with 4-bromo-2-fluorophenol.
  • Protection: Protect the hydroxyl group by converting it into the benzyloxy group using benzyl chloride in the presence of a base like sodium hydroxide.
  • Bromination: Brominate at the 2-position using bromine or a brominating agent.
  • Purification: Purify the product through recrystallization or chromatography to obtain high purity levels .

4-(Benzyloxy)-2-bromo-1-fluorobenzene serves as an important intermediate in organic synthesis for:

  • Pharmaceutical Development: Its unique structure allows for modifications that can lead to new drug candidates.
  • Material Science: It may be used in the development of liquid crystalline materials due to its ability to form organized structures under certain conditions.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies suggest that compounds similar to 4-(benzyloxy)-2-bromo-1-fluorobenzene have shown potential in modulating biological pathways. For example, they may interact with enzymes involved in metabolic processes or inflammatory responses. Specific studies on this compound's interactions remain sparse, indicating an area ripe for further research.

Several compounds share structural similarities with 4-(benzyloxy)-2-bromo-1-fluorobenzene. These include:

Compound NameCAS NumberKey Features
4-(Benzyloxy)-2-bromo-1-chlorobenzene185346-79-6Contains chlorine instead of fluorine
4-(Benzyloxy)-2-bromo-1-methylbenzene1036724-54-5Contains a methyl group instead of fluorine
4-(Benzyloxy)-2-fluoro-1-bromobenzene1364572-05-3Contains fluorine at a different position

Uniqueness: The uniqueness of 4-(benzyloxy)-2-bromo-1-fluorobenzene lies in its combination of both bromine and fluorine atoms on the aromatic ring, which allows for selective functionalization and diverse reactivity patterns compared to other halogenated derivatives . This makes it particularly valuable in synthetic organic chemistry where specific reactivity is desired.

XLogP3

4.2

Dates

Last modified: 08-15-2023

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